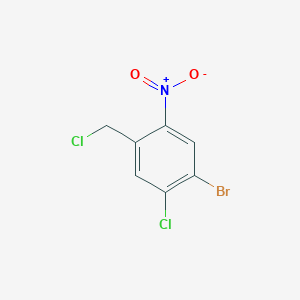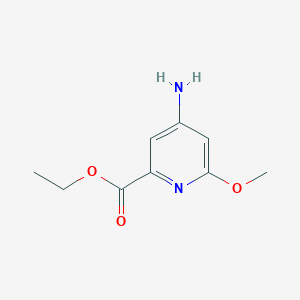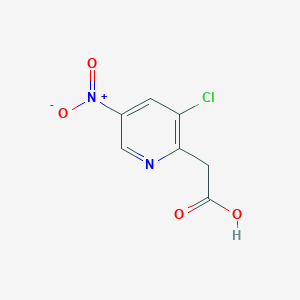![molecular formula C13H19N3O4 B12959069 O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate is a complex organic compound belonging to the pyrazolo[1,5-A]pyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A]pyrazine core with tert-butyl and methyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-A]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-A]pyrazine ring.
Esterification: The tert-butyl and methyl ester groups are introduced using reagents such as tert-butyl alcohol and methanol in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry
In chemistry, O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create derivatives with enhanced biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various biological targets, including enzymes and receptors, making them useful in the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that interact with biological pathways. These interactions can modulate the activity of specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
O5-tert-butyl O3-ethyl 1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid: Lacks the ester groups, making it less lipophilic.
Uniqueness
O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-O-tert-butyl 3-O-methyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-5-6-16-10(8-15)9(7-14-16)11(17)19-4/h7H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWPERNAYKNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C(=O)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 14-(2-chlorophenyl)-11-sulfanylidene-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B12958988.png)

![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)
![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)






